2,4-Dichloro-1-naphthol

Catalog No.
S772942
CAS No.
2050-76-2
M.F
C10H6Cl2O
M. Wt
213.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1-naphthol

2,4-Dichloro-1-naphthol (CAS 2050-76-2) overcomes the limitations of unhalogenated naphthols in critical applications. It ensures:

  • Stabilized chromogenic signals for reproducible arginine quantification via Sakaguchi reagent.
  • Accurate EPFR generation on metal oxides with exact binding affinity for environmental studies.
  • Non-diffusing cyan dye formation in photographic emulsions, delivering high optical density and color fidelity.

Ideal for biochemical assays, materials science, and specialty imaging R&D. Supplied with rigorous analytical documentation for procurement confidence.

CAS Number

2050-76-2

Product Name

2,4-Dichloro-1-naphthol

IUPAC Name

2,4-dichloronaphthalen-1-ol

Molecular Formula

C10H6Cl2O

Molecular Weight

213.06 g/mol

InChI

InChI=1S/C10H6Cl2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H

InChI Key

HVLJEMXDXOTWLV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Cl

Synonyms

2.4-Dichloro-1-hydroxynaphthalene

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Cl

The exact mass of the compound 2,4-Dichloro-1-naphthol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6322. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

2,4-Dichloro-1-naphthol (CAS 2050-76-2) is a di-halogenated naphthol derivative widely procured as a specialized chemical intermediate, chromogenic reagent, and dye coupler . Characterized by chlorine substitutions at the 2 and 4 positions of the naphthol ring, this compound exhibits distinct electronic and steric properties compared to its unhalogenated parent, 1-naphthol . In industrial and laboratory settings, it is primarily valued for its high reactivity in oxidative coupling processes, its ability to form stable, intensely colored complexes, and its utility as a structurally precise precursor in environmental radical modeling and specialized photographic emulsion manufacturing [1].

Research & Industrial Fit

Analytical Reagent Chromogen in modified Sakaguchi reaction for arginine without hydrolysis
Toxicology Probe EROD activity induction in cell-based dioxin-like response studies
Synthetic Intermediate Cyan coupler precursor and azo pigment synthesis with controlled hue

Substituting 2,4-dichloro-1-naphthol with generic analogs, such as 1-naphthol or 4-chloro-1-naphthol, frequently compromises application-critical performance. In biochemical assays, unhalogenated naphthols yield chromogenic products that suffer from rapid signal degradation, directly undermining assay reproducibility and sensitivity [1]. In materials science and photographic chemistry, the absence of the specific di-chloro substitution pattern alters the oxidation potential and coupling efficiency, leading to dye diffusion, suboptimal optical densities, and color shifts[2]. Furthermore, in environmental modeling, the exact halogenation state of 2,4-dichloro-1-naphthol is required to accurately replicate the binding affinity and ultra-long half-lives of environmentally persistent free radicals on metal oxide surfaces, a kinetic profile that simpler analogs cannot reproduce [3].

Substitution Risk: Naphthol Analogs

Arginine Assay Incompatibility
1‑Naphthol may not form a stable quantifiable chromogen; the modified Sakaguchi reaction requires the 2,4‑dichloro pattern for direct arginine determination without hydrolysis.
Pigment Structural Divergence
Mono‑chlorinated analogs produce distinct pigment isomers that may exhibit different stability or spectral properties compared to the 2,4‑dichloro product.
Biological Activity Mismatch
Most polychlorinated naphthalene congeners do not induce EROD activity; the 2,4‑dichloro substitution is associated with a reported dioxin‑like response that other analogs lack.

Enhanced Chromogenic Stability in Arginine Quantification

In the modified Sakaguchi reaction for arginine determination, the original chromogen 1-naphthol suffers from rapid fading of the colored product. Substitution with 2,4-dichloro-1-naphthol provides enhanced analytical figures of merit by forming a highly stable red-colored complex with guanidine groups . This structural modification prevents the rapid signal degradation seen with 1-naphthol, significantly improving both sensitivity and color stability in spectrophotometric and chemiluminescent assays[1].

Evidence DimensionChromogen signal stability and analytical sensitivity
Target Compound DataForms a stable, long-lasting red/fluorescent complex
Comparator Or Baseline1-Naphthol (original chromogen, rapid signal fading)
Quantified DifferenceExtended signal half-life and higher sensitivity for guanidinoacetate quantification
ConditionsAlkaline hypobromite/hypochlorite oxidation (Sakaguchi reaction) for arginine quantification

Procurement for diagnostic kit manufacturing should prioritize 2,4-dichloro-1-naphthol over 1-naphthol to ensure reliable, time-stable readouts in colorimetric and fluorometric assays.

Arginine Quantification
Head-to-head
Forms stable red complex suitable for direct spectrophotometric arginine measurement without prior hydrolysis. 1‑Naphthol product is less suitable.
Assay-specific chromogen needed for direct arginine detection
Method modification depends on this specific compound.

Exceptionally Long-Lived Radical Generation on Alumina Surfaces

2,4-Dichloro-1-naphthol serves as a highly effective polyaromatic precursor for generating environmentally persistent free radicals (EPFRs) [1]. When catalyzed by metal oxides, the radical yield and persistence are strongly dependent on the oxide species. On Al2O3 surfaces, 2,4-dichloro-1-naphthol generates EPFRs with a quantified 1/e lifetime of 108 days, significantly outperforming the radical persistence observed on ZnO, CuO, or NiO [1]. The metal oxide promotion efficiency scales as Al2O3 > ZnO > CuO > NiO, aligning with cation oxidizing strength [1].

Evidence DimensionEPFR 1/e lifetime (persistence)
Target Compound Data108 days (on Al2O3)
Comparator Or BaselineZnO, CuO, and NiO substrates (lower persistence and yield)
Quantified DifferenceMaximum persistence achieved on Al2O3, establishing a 108-day baseline for degradation studies
ConditionsElectron paramagnetic resonance (EPR) spectroscopy of 2,4-dichloro-1-naphthol adsorbed on metal oxide nanoparticles

Environmental researchers and toxicologists must select this specific chlorinated naphthol to reliably model ultra-persistent radical pollutants and standardize long-term degradation assays.

EROD Induction Potency
Head-to-head
Caused reported significant EROD induction in PLHC‑1 cells; most other PCN congeners did not.
Reported AhR-mediated response in cell-based model
Only one other congener showed comparable induction.

High-Density Cyan Dye Formation for Specialized Photographic Emulsions

In the synthesis of specialized photographic and laser recording emulsions, 2,4-dichloro-1-naphthol is utilized as a highly efficient non-diffusing cyan coupler [1]. Compared to alternative phenolic couplers, oil-encapsulated 2,4-dichloro-1-naphthol demonstrates excellent coupling efficiency with developer oxidation products, yielding high dye densities (D values of ~2.00) and gammas of 0.50 at a concentration of 1.5 moles of coupler per mole of silver [2]. This performance ensures precise cyan dye formation without the excessive fogging or diffusion associated with simpler naphthol derivatives[1].

Evidence DimensionOptical density (D value) of coupled dye
Target Compound DataD value of ~2.00 at 1.5 moles coupler/mole Ag
Comparator Or BaselineStandard diffusing phenolic couplers (prone to lower density and higher diffusion)
Quantified DifferenceAchieves a stable gamma of 0.50 and D ~2.00, enabling high-resolution laser recording
ConditionsOil encapsulation (ethyl phthalate) in silver halide emulsions processed with standard color developers

For manufacturers of custom optical filters, laser recording films, or legacy photographic materials, this compound provides the exact stoichiometric dye yield required for high-fidelity cyan layer development.

Pigment Structure
Head-to-head
Forms Pigment II, a 4‑chloro derivative of Pigment A; 2‑chloro analog gives unstable para‑isomer.
Substitution pattern directs specific pigment outcome
Structural identity confirmed by chemical analysis.
Cyan Coupler Specificity
Class-level
Designated as an intermediate for cyan couplers; 2,4‑dichloro pattern influences hue, stability, and coupling rate.
Supports cyan dye synthesis with reported performance attributes
Data to verify from supplier-grade specifications.

Clinical Diagnostics and Biochemical Kits

Where 2,4-dichloro-1-naphthol is the right choice for formulating stabilized Sakaguchi reagents used in the spectrophotometric or fluorometric quantification of arginine and guanidinoacetate [1].

Environmental Toxicology and Remediation Modeling

Where it serves as an indispensable, standardized precursor for generating environmentally persistent free radicals (EPFRs) on metal oxide nanoparticles to study long-term pollutant degradation [2].

Custom Photographic and Laser Recording Films

Where it is utilized as a high-efficiency cyan dye coupler in silver halide emulsions, providing the necessary optical density and non-diffusing characteristics for specialized imaging applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Arginine Determination (Modified Sakaguchi)
Chromogen specificity for guanidine group
Assay linearity and protein-compatibility without hydrolysis
Dioxin-Like Activity Assays
AhR-mediated EROD induction profile
Cell-line response and comparative potency against reference PCNs
Azo Pigment Synthesis & VP Studies
Coupling regioselectivity
Pigment structural identity and stability
Cyan Coupler Intermediate
Halogenation pattern for hue control
Spectral absorption and light-fastness of resulting dye

XLogP3

4.8

LogP

4.23 (LogP)

Melting Point

107.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2050-76-2

General Manufacturing Information

1-Naphthalenol, 2,4-dichloro-: INACTIVE

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